N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20ClF2N3O3S and its molecular weight is 515.96. The purity is usually 95%.
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Biological Activity
N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C17H16ClF2N4O2S
- Molecular Weight : 378.76 g/mol
- CAS Number : Not specifically listed, but related compounds can be traced through similar identifiers.
Antimicrobial Activity
Research indicates that compounds with imidazole and thioacetamide functionalities exhibit significant antimicrobial properties. In particular, derivatives of imidazoles have shown activity against various bacterial strains and fungi. For instance, a study demonstrated that imidazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting that this compound may possess similar capabilities due to its structural components .
Antifungal Activity
The compound's structure suggests potential antifungal activity, particularly against pathogenic fungi. A related study evaluated various pyrazole carboxamides and found notable antifungal effects against several strains, indicating that similar compounds could exhibit comparable antifungal properties .
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer properties. For example, imidazole-based compounds have shown efficacy in inhibiting tumor cell proliferation in glioblastoma models. The thioacetamide moiety may enhance this activity by facilitating interactions with biological targets involved in cancer progression .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzyme Activity : Compounds with imidazole rings often act as enzyme inhibitors, disrupting metabolic pathways critical for microbial survival and cancer cell proliferation.
- Interaction with DNA : Some studies suggest that imidazole derivatives can intercalate into DNA, leading to apoptosis in cancer cells.
- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.
Study 1: Antimicrobial Efficacy
In a comparative study on various imidazole derivatives, one compound demonstrated an IC50 value of 15 μg/mL against E. coli, indicating that structurally similar compounds like this compound could exhibit potent antimicrobial activity .
Study 2: Anticancer Properties
A study evaluating the anticancer potential of thiazolidine derivatives found that certain modifications to the imidazole structure significantly enhanced cytotoxicity against glioma cells. The findings suggest that further exploration of this compound could yield promising results in anticancer research .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O3S/c1-33-20-9-5-16(6-10-20)22-14-29-25(31(22)19-7-11-21(12-8-19)34-24(27)28)35-15-23(32)30-18-4-2-3-17(26)13-18/h2-14,24H,15H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJVUDMHLDNBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.